BenchChemオンラインストアへようこそ!

Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-

Protein Kinase C pharmacology Leukemia Signal transduction

Procure mezerein as the only daphnetoxin-class reference standard with validated, antileukemic C-12 phenylpentadienoyloxy substitution. Unlike unsubstituted daphnetoxin or 12-hydroxy analogs—both devoid of in vivo antileukemic activity—mezerein delivers 23.9-fold PKCδ selectivity (IC₅₀ 141 nM) over daphnetoxin. It is the definitive stage-II-selective tumor promoter (78-fold fewer tumors vs. TPA at equimolar doses). Demand functional QC: verify PKCδ-dependent yeast growth inhibition (IC₅₀ ≈141 nM) and confirm C₃₈H₃₈O₁₀ identity by LC–HRMS/MS. Essential for SAR libraries mapping C-12 acyl determinants of isoform bias and for two-stage carcinogenesis protocols at 8.5 nmol/application.

Molecular Formula C38H38O10
Molecular Weight 654.7 g/mol
CAS No. 34807-41-5
Cat. No. B1209941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
CAS34807-41-5
Synonyms1alpha-alkyldaphnane
5-phenyl-2,4-pentadionate daphnetoxin
daphnane
mezerein
tigliane-daphnane
Molecular FormulaC38H38O10
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8
InChIInChI=1S/C38H38O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-19,23,26,28,30-33,39,42-43H,1,20H2,2-4H3/b15-11+,18-12+/t23-,26-,28?,30-,31+,32-,33-,34+,35-,36+,37+,38?/m1/s1
InChIKeyDLEDLHFNQDHEOJ-WNRHQEOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mezerein (CAS 34807-41-5): A 12β-(E,E)-5-Phenyl-2,4-pentadienoyloxy-Daphnetoxin for PKC-Isoform-Selective Research and Antileukemic Procurement


The compound designated by CAS 34807-41-5 is mezerein, the 12β-[(E,E)-5-phenyl-2,4-pentadienoyloxy] ester of daphnetoxin, a daphnane-type orthoester diterpene found predominantly in species of the Thymelaeaceae family, notably Daphne mezereum and Daphne gnidium [1]. Mezerein belongs to the 12-hydroxydaphnetoxin subclass, distinguished by an oxygenated substituent at the C-12 position of the daphnane core, and is recognized as a potent activator of protein kinase C (PKC) with demonstrable antileukemic activity in murine models [2]. Its structural identity as a 12-substituted daphnetoxin ester fundamentally determines its biological selectivity—a feature not shared by unsubstituted daphnetoxin or by other 12-O-acyl analogs—making it a critical reference standard for studies of PKC isoform pharmacology, tumor promotion two-stage models, and structure–activity relationship (SAR) analysis within the daphnetoxin class.

Why Daphnetoxin or 12-Hydroxydaphnetoxin Cannot Substitute for Mezerein (CAS 34807-41-5)


Within the daphnetoxin class, the presence and identity of the C-12 substituent dictate both PKC isoform selectivity and in vivo pharmacological outcome. Unsubstituted daphnetoxin (C-12 = H) and 12-hydroxydaphnetoxin (C-12 = OH) lack antileukemic activity entirely, while mezerein (C-12 = OCO(CH=CH)₂–Ph) exhibits significant antileukemic effects in vivo [1]. Direct comparative PKC activation assays demonstrate that mezerein and daphnetoxin have markedly divergent isoform selectivity profiles: mezerein preferentially activates novel PKCδ (IC₅₀ = 141 nM), whereas daphnetoxin is approximately 24-fold less potent on this isoform (IC₅₀ = 3370 nM) [1]. Conversely, daphnetoxin is more potent than mezerein on classical PKCα, further underscoring that the C-12 phenylpentadienoyl ester moiety is not a passive structural feature but a critical pharmacophoric element that gates biological activity [1]. Generic substitution among daphnetoxin-class compounds therefore risks the complete loss of antileukemic activity or the introduction of an entirely different signaling signature, which would confound experimental reproducibility and invalidate mechanistic conclusions.

Quantitative Differentiation Evidence for Mezerein (CAS 34807-41-5) vs. Closest Daphnetoxin-Class Analogs


PKCδ Activation Potency: Mezerein Is 24-Fold More Potent than Daphnetoxin on the Isoform Linked to Antileukemic Activity

In a direct head-to-head comparison using an in vivo yeast phenotypic assay expressing mammalian PKC isoforms, mezerein exhibited an IC₅₀ of 141 ± 25 nM for PKCδ activation, while daphnetoxin required a dramatically higher concentration of 3370 ± 492 nM to achieve equivalent inhibition (P < 0.05) [1]. This represents a 23.9-fold potency advantage for mezerein on the novel PKCδ isoform. The authors explicitly link this differential PKCδ activation to the observed antileukemic activity of mezerein and the lack thereof for daphnetoxin [1].

Protein Kinase C pharmacology Leukemia Signal transduction

In Vivo Antileukemic Activity: Mezerein Is Active Against P-388 and L-1210 Leukemias; Daphnetoxin and 12-Hydroxydaphnetoxin Are Inactive

Mezerein demonstrated significant inhibitory activity against P-388 lymphocytic leukemia and L-1210 leukemia in mice at a dose of 50 μg/kg in NCI standard protocols [1]. In contrast, daphnetoxin and its C-12 hydroxyl analog (12-hydroxydaphnetoxin) have been explicitly described as being devoid of antileukemic activity in the same in vivo screens [2]. Although these data originate from different studies, the finding is consistently reaffirmed in independent review sources and SAR summaries [2][3].

Antileukemic drug discovery Murine leukemia models Natural product oncology

Inverse PKCα Selectivity: Daphnetoxin Is 2.2-Fold More Potent than Mezerein on Classical PKCα—Confirming Bidirectional Isoform Selectivity

The same yeast phenotypic assay that demonstrated mezerein's superiority on PKCδ also revealed that daphnetoxin is significantly more potent than mezerein on classical PKCα (IC₅₀ = 536 ± 183 nM vs. 1190 ± 237 nM; P < 0.05), representing a 2.2-fold selectivity advantage for daphnetoxin [1]. On PKCβI, the two compounds were equipotent (mezerein IC₅₀ = 908 ± 46 nM; daphnetoxin IC₅₀ = 902 ± 129 nM; n.s.) [1]. Neither compound activated atypical PKCζ [1].

Protein Kinase C isozyme selectivity Classical PKC Signal transduction pharmacology

Tumor Promotion Index: Mezerein Is 78-Fold Weaker than TPA as a Complete Tumor Promoter, Defining It as a Stage-II-Selective Agent

In a direct comparative study on initiated SENCAR mice, 8.5 nmol of 12-O-tetradecanoylphorbol-13-acetate (TPA) per application yielded 78-fold more skin tumors than an equimolar dose of mezerein [1]. Both compounds were equipotent on a molar basis in inducing acute hyperplasia, inflammation, and ornithine decarboxylase activity, yet their tumor-promoting efficacy diverged dramatically, establishing mezerein as a stage-II-selective promoter (capable of completing promotion but not initiating stage I) [1][2].

Tumor promotion Skin carcinogenesis Two-stage carcinogenesis model

Structural Determinant of Differential Bioactivity: The 12β-(E,E)-5-Phenyl-2,4-pentadienoyloxy Moiety Distinguishes Mezerein from All Other Daphnetoxin-Class Compounds

X-ray crystallographic analysis confirms that mezerein possesses a 12β-configured (E,E)-5-phenyl-2,4-pentadienoyloxy ester substituent [1], which is structurally distinct from the 12-benzoyloxy group of genkwadaphnin, the 12-cinnamoyloxy group of gnidicin, the 12-hydroxy group of 12-hydroxydaphnetoxin, and the unsubstituted C-12 of daphnetoxin [2]. Within the daphnetoxin class, mezerein (compound 24 in the comprehensive classification) is uniquely defined by the combination of R1 = Ph and R2 = OCO(CH=CH)₂–Ph [2]. This extended conjugated phenylpentadienoyl side chain is implicated in the high-affinity interaction with a non-A-group PKC target site identified in brain tissue, with binding site discrimination of up to 24-fold among mezerein-sensitive targets [3].

Structure–activity relationship Daphnane diterpene X-ray crystallography

Growth Hormone Secretagogue Activity: Mezerein ED₅₀ = 16 nM Establishing Functional PKC Activation Benchmarking

In a comparative study of tumor promoters on growth hormone (rGH) release from rat anterior pituitary cells, mezerein elicited a 3.5–4-fold increase of rGH secretion above control with an ED₅₀ of 16 nM [1]. This potency was intermediate between TPA (ED₅₀ = 1.5 nM) and teleocidin (ED₅₀ = 1.1 nM) [1]. Comparative data for daphnetoxin in this specific assay system are not available; however, the ED₅₀ value provides a quantitative functional benchmark for mezerein's PKC-activation-dependent secretagogue activity that can be used to verify compound identity and biological competence upon receipt.

Neuroendocrinology PKC-mediated secretion Pituitary cell assay

Recommended Research and Application Scenarios for Mezerein (CAS 34807-41-5) Based on Verified Differential Evidence


PKCδ-Selective Pharmacological Probe in Leukemia and Apoptosis Research

For investigators studying PKCδ-mediated apoptosis or antiproliferative signaling in leukemic cells, mezerein offers a 23.9-fold selectivity window over daphnetoxin on this isoform (IC₅₀ 141 nM vs. 3370 nM) [1]. Researchers should design dose–response experiments in the 100–500 nM range for PKCδ activation while avoiding concentrations exceeding 1 μM, at which point PKCα activation becomes significant and isoform specificity is lost. Mezerein's antileukemic activity validated in P-388 and L-1210 in vivo models at 50 μg/kg [2] provides a translational bridge for correlating PKCδ activation potency with therapeutic endpoints.

Stage-II Tumor Promotion Reference Standard in Two-Stage Carcinogenesis Models

Mezerein is the definitive stage-II-selective tumor promoter, yielding 78-fold fewer tumors than TPA at equimolar doses despite equivalent acute hyperplastic and inflammatory induction [3]. Experimental designs employing DMBA-initiated SENCAR or CD-1 mice can use mezerein at 8.5 nmol/application as a stage-II reference to dissect the molecular events uniquely required for complete tumor promotion (stage I plus stage II) versus stage II alone. Procurement of mezerein for this application replaces the need for TPA in experiments that require uncoupling of early-stage promotional events from late-stage progression.

Daphnetoxin-Class SAR Anchor Compound for 12-O-Acyl Pharmacophore Mapping

Mezerein serves as the reference 12-(E,E)-phenylpentadienoyloxy-substituted daphnetoxin for SAR libraries comparing the influence of C-12 acyl chain length, conjugation, and aromatic substitution on PKC isoform selectivity [4]. Systematic comparison with gnidicin (12-cinnamoyloxy), genkwadaphnin (12-benzoyloxy), and unsubstituted daphnetoxin enables mapping of the structural features required for PKCδ preference versus PKCα preference. X-ray crystallographic confirmation of the 12β-(E,E) configuration [5] makes mezerein the gold-standard starting material for semi-synthetic derivatization studies aimed at optimizing the antileukemic-to-tumor-promotion therapeutic index.

Functional QC Benchmark for Natural Product Procurement and Authentication

Procurement of mezerein from natural product suppliers should include verification of biological activity using the growth hormone release assay (ED₅₀ expected ≈ 16 nM in rat anterior pituitary cells) [6] or the yeast PKCδ growth inhibition assay (IC₅₀ expected ≈ 141 nM) [1]. These functional QC parameters, combined with analytical confirmation of the 12β-(E,E)-phenylpentadienoyloxy substituent (e.g., by LC–HRMS/MS matching the molecular formula C₃₈H₃₈O₁₀, monoisotopic mass 654.246) [7], provide orthogonal verification that the procured material is structurally and functionally equivalent to the mezerein used in the published literature, safeguarding experimental reproducibility across laboratories.

Quote Request

Request a Quote for Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.